molecular formula C18H37NaO5S B078367 Sodium 2-hexadecyloxyethyl sulfate CAS No. 14858-54-9

Sodium 2-hexadecyloxyethyl sulfate

Cat. No.: B078367
CAS No.: 14858-54-9
M. Wt: 388.5 g/mol
InChI Key: SRGOZMJZADWWPU-UHFFFAOYSA-M
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Description

Sodium 2-Hexadecyloxyethyl Sulfate (CAS 14858-54-9), also known as Sodium Ceteth Sulfate, is a high-purity anionic surfactant with the molecular formula C18H37NaO5S . This compound is structurally characterized by a hexadecyl (cetyl) chain, an ether linkage, and a sulfate ester group, terminated with a sodium ion . Its molecular architecture, featuring a C16 alkyl chain linked to a sulfate head group via an ethylene glycol ether spacer, confers superior surfactant properties, including effective reduction of surface tension and stable micelle formation . These characteristics make it an invaluable tool in fundamental research for studying micellization behavior, membrane biophysics, and the dynamics of self-assembled structures. In applied research, it serves as a key component in the formulation of model cosmetic and personal care products for investigating cleansing, foaming, and emulsification mechanisms . As a chemical analog to other ether sulfates, its unique structure provides a valuable platform for structure-activity relationship (SAR) studies in material science . Researchers utilize this compound exclusively in controlled laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14858-54-9

Molecular Formula

C18H37NaO5S

Molecular Weight

388.5 g/mol

IUPAC Name

sodium;2-hexadecoxyethyl sulfate

InChI

InChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

SRGOZMJZADWWPU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Other CAS No.

68187-52-0
14858-54-9

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Limitations

  • Advantages of this compound : The ethoxy group improves solubility and interfacial activity compared to linear alkyl sulfates.
  • Limitations : Lack of direct thermochemical data (e.g., phase properties, enthalpy) from the evidence; inferences rely on analogs like sodium sulfate (ΔfH° = -1,427 kJ/mol for solid phase) .
  • Research Gaps : CMC, biodegradability, and chronic toxicity data for this compound are needed for comprehensive evaluation.

Preparation Methods

Ethoxylation of 1-Hexadecanol Followed by Sulfation

The most common approach involves two sequential reactions: ethoxylation of 1-hexadecanol to form 2-hexadecyloxyethanol, followed by sulfation of the terminal hydroxyl group.

Ethoxylation Step

1-Hexadecanol is reacted with ethylene oxide in the presence of a basic catalyst (e.g., potassium hydroxide) to form 2-hexadecyloxyethanol. This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–120°C) to prevent polymerization of ethylene oxide.

Example Protocol

  • Reactants : 1-Hexadecanol (200 g), ethylene oxide (gas, 1.2 equiv), KOH (2% w/w).

  • Conditions : 90°C, 4 hours under nitrogen atmosphere.

  • Workup : The crude product is washed with warm n-heptane to remove unreacted alcohol, followed by recrystallization from ethyl acetate.

Sulfation Step

The terminal hydroxyl group of 2-hexadecyloxyethanol is sulfated using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes.

Example Protocol

  • Reactants : 2-Hexadecyloxyethanol (100 g), chlorosulfonic acid (1.1 equiv).

  • Conditions : 0–5°C in dichloromethane, stirred for 2 hours.

  • Neutralization : The sulfated intermediate is neutralized with 10% aqueous NaOH to pH 7–8, yielding the sodium salt.

Key Considerations

  • Excess sulfating agent leads to di-sulfation by-products, necessitating precise stoichiometry.

  • Solvents like dichloromethane or tetrahydrofuran (THF) improve reaction homogeneity.

Direct Sulfation of Pre-Formed 2-Hexadecyloxyethanol

For commercially available 2-hexadecyloxyethanol, direct sulfation simplifies the synthesis.

Sulfation Using SO3-Pyridine Complex

Sulfur trioxide complexes offer controlled reactivity, minimizing side reactions.

Example Protocol

  • Reactants : 2-Hexadecyloxyethanol (50 g), SO3-pyridine (1.05 equiv).

  • Conditions : 25°C, 3 hours in dry THF.

  • Workup : The mixture is filtered to remove pyridine, and the sulfate ester is neutralized with NaOH.

Characterization Data

  • 1H NMR (CDCl3) : δ 3.70–3.65 (m, 2H, -CH2-OSO3Na), 3.50 (t, J = 6.6 Hz, 2H, -O-CH2-C15H31), 1.25 (broad, 28H, alkyl chain), 0.88 (t, J = 6.8 Hz, 3H, terminal -CH3).

Reaction Optimization and Conditions

Temperature and Solvent Effects

ParameterEthoxylation Optimal RangeSulfation Optimal Range
Temperature80–120°C0–25°C
Solventn-Heptane/THFDichloromethane/THF
CatalystKOH (2–5% w/w)Pyridine/SO3 complex
  • Ethoxylation : Higher temperatures (>100°C) risk ethylene oxide polymerization, reducing yield.

  • Sulfation : Low temperatures suppress sulfonic acid by-products.

Yield and Purity Enhancements

  • Ethoxylation : Excess ethylene oxide (1.2–1.5 equiv) drives the reaction to >90% conversion.

  • Sulfation : A slight excess of SO3 (1.05 equiv) ensures complete sulfation without over-sulfation.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Post-sulfation mixtures are washed with saturated NaCl to remove residual acid.

  • Recrystallization : The sodium salt is recrystallized from ethanol/water (3:1 v/v) to >98% purity.

Analytical Methods

  • FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-SO3 stretch) confirm sulfation.

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~12 min.

Industrial-Scale Production Considerations

Continuous Ethoxylation Reactors

Tubular reactors with inline ethylene oxide injection enable scalable ethoxylation, reducing batch-to-batch variability.

Challenges and Troubleshooting

Common Issues

IssueCauseSolution
Low ethoxylation yieldMoisture in reactantsUse molecular sieves for solvent drying
Sulfation by-productsExcess SO3Precise stoichiometric control

Q & A

Q. How is the molecular structure of sodium 2-hexadecyloxyethyl sulfate characterized, and what techniques confirm its elemental composition?

The compound’s structure includes a hexadecyloxyethyl chain linked to a sulfate group, forming an anionic surfactant. Elemental analysis via techniques like combustion analysis or X-ray photoelectron spectroscopy (XPS) quantifies its composition: C (53.14%), H (9.24%), Na (7.27%), S (10.13%), and O (20.22%). Structural confirmation is achieved using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify alkyl chains and sulfate groups .

Q. What analytical methods are suitable for quantifying this compound in aqueous solutions?

High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is effective for ion fragmentation analysis. For example, monitoring SO₃⁺ (m/z=79.96) and organic ion ratios can differentiate its concentration in mixed systems with sodium sulfate. Adjusting ion ratios (e.g., SO₃⁺ reduction with increasing surfactant concentration) allows quantification in complex matrices .

Q. How does the surfactant behavior of this compound compare to sodium dodecyl sulfate (SDS)?

Critical aggregation concentration (CAC) and micelle formation can be studied using surface tension, conductivity, and viscosity measurements. Unlike SDS, the longer hexadecyl chain and ethoxy group in this compound enhance hydrophobic interactions, lowering CAC and improving stability in nonpolar systems. Comparative studies require temperature-controlled experiments (e.g., 30°C) and surfactant-polymer interaction assays .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalyzing hydrolysis reactions, and how do structural modifications affect efficiency?

The surfactant acts as a micellar catalyst, increasing hydrolysis rates of substrates like 2-(substituted phenoxy)tetrahydropyrans by 15–50×. Catalytic efficiency depends on micelle-substrate binding and the surfactant’s ability to stabilize transition states. Introducing a methyl group at the hexadecyl chain’s 1-position disrupts micelle formation, reducing efficacy. Kinetic studies (e.g., activation energy calculations) and comparative assays with nonionic surfactants are critical .

Q. How can researchers design experiments to study interactions between this compound and hydrophobic polymers?

Use surface tension and conductivity titrations to determine CAC and polymer saturation points (psp). For example, mixing with ethyl(hydroxyethyl)cellulose (EHEC) and monitoring conductivity changes reveals cooperative association without specific binding. Viscosity measurements further elucidate micelle-polymer network formation .

Q. How should researchers resolve contradictions in data related to surfactant concentration effects on reaction kinetics?

Contradictions may arise from ion suppression in mixed systems (e.g., SO₃⁺ signal reduction in HR-ToF-AMS). Validate results using complementary techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate surfactant contributions. Statistical tools (e.g., ANOVA) and pH-controlled experiments (e.g., pH 6, 25°C) minimize variability .

Q. What experimental approaches quantify the impact of ethoxylation degree on physicochemical properties?

Synthesize derivatives with varying ethoxy units and compare properties:

  • Solubility : Cloud point measurements in aqueous/organic solvents.
  • Foaming : Ross-Miles foam test under standardized conditions.
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures. Structural analogs (e.g., sodium trideceth sulfate) serve as benchmarks .

Q. Methodological Notes

  • Analytical Validation : Cross-reference HR-ToF-AMS data with LC-MS/MS for accuracy .
  • Catalysis Studies : Include activation parameter calculations (ΔH‡, ΔS‡) to distinguish micellar vs. solvent effects .
  • Data Presentation : Use Shomate equations for thermochemical data modeling and error analysis .

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